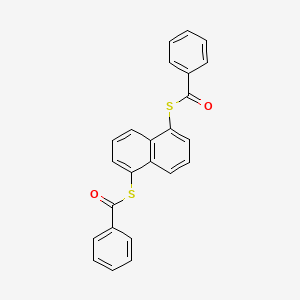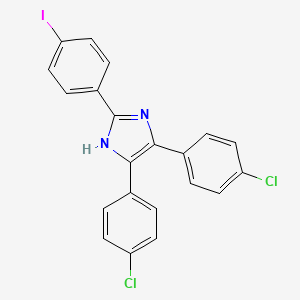![molecular formula C20H20N2O3 B4747626 N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4747626.png)
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-404187, is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). It was first synthesized by Eli Lilly and Company in 2001 as a potential treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mecanismo De Acción
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively blocks the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many physiological processes, including learning and memory, motor control, and sensory perception. Overstimulation of the mGluR1 receptor has been implicated in the development of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. By selectively blocking the mGluR1 receptor, N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can reduce the overstimulation of glutamate neurotransmission and improve symptoms of these disorders.
Biochemical and Physiological Effects
In addition to its therapeutic effects, N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of motor function. It has also been shown to reduce the release of glutamate in the hippocampus, which is involved in the regulation of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to specifically target this receptor and study its effects on neurological disorders. However, one limitation of using N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to optimize the synthesis method of N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide to improve its solubility and bioavailability for use in experiments.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be effective in reducing motor symptoms in animal models of Parkinson's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing psychotic symptoms in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(15-9-11-17(24-3)12-10-15)21-20(23)18-14(2)25-22-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZYXMVLKKGARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4747561.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4747566.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4747574.png)

![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![5-[(cyclopentylacetyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4747593.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B4747601.png)

![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4747642.png)
![2-(4-biphenylyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4747647.png)